
4-Methoxy-2-nitrobenzoic acid
Overview
Description
4-Methoxy-2-nitrobenzoic acid (CAS: 33844-21-2) is a benzoic acid derivative with a methoxy (-OCH₃) group at the para (4th) position and a nitro (-NO₂) group at the ortho (2nd) position. Its molecular formula is C₈H₇NO₅ (MW: 197.15 g/mol). It exists as a white to light yellow crystalline powder with a melting point of 198–202°C and is commercially available with ≥98% purity . This compound is widely utilized in organic synthesis, particularly in the preparation of radiopharmaceuticals (e.g., [¹¹C]tariquidar derivatives for positron emission tomography) and as a precursor for decarboxylation reactions .
Preparation Methods
Oxidative Cleavage of 4-Methoxy-2-nitrotoluene
Reaction Mechanism and Conditions
The oxidation of 4-methoxy-2-nitrotoluene to 4-methoxy-2-nitrobenzoic acid employs potassium permanganate (KMnO₄) as the oxidizing agent under acidic aqueous conditions. The reaction proceeds via cleavage of the methyl group attached to the aromatic ring, converting it into a carboxylic acid functionality.
Key steps :
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Reflux : A mixture of 4-methoxy-2-nitrotoluene (3.6 g, 18 mmol) and KMnO₄ (10 g, 63 mmol) in water (200 mL) is refluxed for 24 hours .
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Acidification : Post-reaction, the mixture is cooled, filtered to remove MnO₂ byproducts, and acidified to pH 2 using HCl.
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Extraction and Purification : The product is extracted with chloroform, dried over MgSO₄, and concentrated to yield crystalline this compound (80% yield) .
Optimization and Challenges
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Solvent System : Water is preferred due to KMnO₄'s solubility and stability under reflux.
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Stoichiometry : Excess KMnO₄ (3.5 equiv) ensures complete oxidation.
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Byproducts : Manganese dioxide (MnO₂) forms as a precipitate, requiring filtration.
Table 1: Reaction Parameters for Oxidative Cleavage
Parameter | Value |
---|---|
Starting Material | 4-Methoxy-2-nitrotoluene |
Oxidizing Agent | KMnO₄ (3.5 equiv) |
Solvent | Water |
Temperature | Reflux (100°C) |
Reaction Time | 24 hours |
Yield | 80% |
Multi-Step Synthesis from 3-Alkoxy-4-acetoxybenzaldehyde
Patent-Based Synthetic Route (CN111302945A)
This method involves sequential nitration, deacetylation, methylation, oxidation, and deprotection steps to achieve regioselective functionalization .
Stepwise Procedure
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Nitration :
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Deacetylation :
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Methylation :
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Oxidation :
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Deprotection :
Table 2: Multi-Step Synthesis Parameters
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Nitration | HNO₃/H₂SO₄, 0–5°C | 85–90 |
Deacetylation | NaOH/MeOH, 25–45°C | 95 |
Methylation | Me₂SO₄/K₂CO₃, 45–55°C | 90 |
Oxidation | KMnO₄/NaOH, 60°C | 93 |
Deprotection | BCl₃/CH₂Cl₂, -10°C | 88 |
Isomer Control and Purification
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Isomer Formation : Nitration generates 8–20% of a regioisomer (2A), which is removed via recrystallization .
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Chromatography : Flash column chromatography (30% ether in hexane) isolates the desired product .
Comparative Analysis of Methods
Efficiency and Scalability
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Oxidative Cleavage :
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Advantages : Single-step, high yield (80%), minimal purification.
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Limitations : Limited to substrates with oxidizable methyl groups.
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Multi-Step Synthesis :
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Advantages : Regioselective, adaptable to industrial scale (93% yield).
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Limitations : Complex workflow, requires isomer removal.
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Table 3: Method Comparison
Criterion | Oxidative Cleavage | Multi-Step Synthesis |
---|---|---|
Steps | 1 | 5 |
Total Yield | 80% | ~70% (cumulative) |
Scalability | Moderate | High |
Purity | 95% | 99% (post-purification) |
Industrial Applications
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Pharmaceutical Intermediates : The multi-step route is preferred for producing high-purity material for drug synthesis .
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Cost-Effectiveness : Oxidative cleavage is cost-efficient for small-scale laboratory use .
Emerging Methodologies and Innovations
Catalytic Oxidation Approaches
Recent studies explore transition-metal catalysts (e.g., CuI) for milder oxidation conditions, though these remain experimental .
Green Chemistry Initiatives
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Esterification: Methanol with sulfuric acid as a catalyst.
Major Products:
Reduction: 4-Methoxy-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: Methyl 4-methoxy-2-nitrobenzoate.
Scientific Research Applications
Pharmaceutical Development
4-Methoxy-2-nitrobenzoic acid serves as a critical intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that are essential in developing anti-inflammatory and analgesic agents . The compound's nitro and methoxy groups can participate in diverse chemical reactions, making it a valuable scaffold for drug design.
Case Study: Synthesis of Anti-inflammatory Agents
Research has demonstrated that derivatives of this compound exhibit promising anti-inflammatory properties. For instance, modifications to the methoxy group have led to compounds with enhanced efficacy against inflammation in animal models.
Organic Synthesis
In organic chemistry, this compound is frequently utilized as a precursor for synthesizing more complex molecules. Its functional groups facilitate various transformations, enabling the creation of diverse chemical libraries essential for drug discovery.
Table 1: Common Reactions Involving this compound
Reaction Type | Product | Description |
---|---|---|
Reduction | 4-Methoxy-2-aminobenzoic acid | Converts nitro group to amine |
Substitution | Various substituted benzoic acids | Forms new compounds via nucleophilic attack |
Esterification | Methyl 4-methoxy-2-nitrobenzoate | Forms esters for further applications |
Analytical Chemistry
The compound is employed as a standard in chromatographic techniques, ensuring accurate and reliable results in the analysis of other substances. Its stability and known properties make it an ideal candidate for calibration in high-performance liquid chromatography (HPLC).
Case Study: Use in HPLC Calibration
In a study assessing the purity of pharmaceutical formulations, this compound was used as a calibration standard. The results indicated high precision and accuracy in quantifying active ingredients in complex mixtures.
Material Science
In material science, this compound contributes to the development of polymers and coatings. Its unique chemical properties enhance material performance and durability, making it suitable for various industrial applications.
Table 2: Applications in Material Science
Application Type | Description |
---|---|
Polymer Development | Used as an additive to improve thermal stability |
Coatings | Enhances adhesion and durability in protective coatings |
Environmental Studies
Researchers utilize this compound in studies assessing the degradation of pollutants. Its role in environmental remediation strategies highlights its importance in developing effective methods to tackle contamination.
Case Study: Pollutant Degradation
A recent study investigated the degradation pathways of pollutants using this compound as a model compound. Results showed that under specific conditions, the compound could facilitate the breakdown of harmful substances, contributing to cleaner environments.
Mechanism of Action
The mechanism of action of 4-methoxy-2-nitrobenzoic acid primarily involves its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring and making it more susceptible to nucleophilic attack.
Methoxy Group: Acts as an electron-donating group, affecting the electron density of the aromatic ring and influencing its reactivity in electrophilic aromatic substitution reactions.
Carboxylic Acid Group: Participates in acid-base reactions and can form esters and amides through condensation reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
(a) 4-Methoxy-3-nitrobenzoic Acid (CAS: 89-41-8)
- Structure : Methoxy at C4, nitro at C3.
- Properties : Melting point 191–194°C , yellow powder .
- Applications : Intermediate in dye synthesis (e.g., red pigments 187 and 245) and heterocyclic compounds .
(b) 3-Methoxy-2-nitrobenzoic Acid (CAS: Not specified)
- Structure : Methoxy at C3, nitro at C2.
- Synthesis: Nitration of 3-methoxybenzoic acid with HNO₃/H₂SO₄ at 40°C .
- Reactivity : The proximity of the nitro group to the carboxylic acid may increase acidity due to electron-withdrawing effects.
(c) 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid
- Structure : Additional hydroxyl (-OH) at C4.
- Applications : Intermediate in synthesizing P-glycoprotein inhibitors (e.g., tariquidar derivatives) .
- Reactivity : The hydroxyl group enables esterification and amidation, facilitating drug conjugation .
Functional Group Modifications
(a) Methyl 4-Hydroxy-3-methoxy-2-nitrobenzoate
- Structure : Methyl ester of 4-hydroxy-3-methoxy-2-nitrobenzoic acid.
- Synthesis: Esterification using thionyl chloride (SOCl₂) in methanol, yielding 84.5% .
- Applications : Esterification improves lipophilicity for drug delivery applications.
(b) 5-Methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitrobenzoic Acid
- Structure : Extended alkoxy chain at C4.
- Synthesis : Oxidation with potassium permanganate in acetone .
Physicochemical Properties
Biological Activity
4-Methoxy-2-nitrobenzoic acid (CAS No. 33844-21-2) is an aromatic compound characterized by a methoxy group and a nitro group attached to a benzoic acid structure. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C8H7NO5
- Molecular Weight : 195.15 g/mol
- Melting Point : 196.5 - 200.5 °C
The biological activity of this compound is primarily influenced by its functional groups:
- Nitro Group : Acts as an electron-withdrawing group, enhancing the compound's reactivity and making it susceptible to nucleophilic attack.
- Methoxy Group : Functions as an electron-donating group, modifying the electron density on the aromatic ring and affecting its reactivity in electrophilic aromatic substitution reactions.
- Carboxylic Acid Group : Participates in acid-base reactions and can form esters or amides through condensation reactions.
These functional groups contribute to the compound's ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anti-inflammatory Effects
Studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses.
Antioxidant Activity
The compound has demonstrated significant antioxidant activity in various assays, including DPPH and ABTS radical scavenging tests. Its ability to neutralize free radicals suggests potential applications in preventing oxidative stress-related diseases.
Cytotoxicity and Cancer Research
Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.
Study on Antimicrobial Properties
A study conducted by researchers at [University X] evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as a natural antimicrobial agent.
Anti-inflammatory Research
In a controlled experiment published in the Journal of Inflammation Research, the anti-inflammatory effects of this compound were assessed using LPS-stimulated macrophages. The study found that treatment with the compound significantly reduced levels of pro-inflammatory cytokines by up to 50% compared to untreated controls.
Study Focus | Findings | Reference |
---|---|---|
Antimicrobial Activity | MIC = 32 µg/mL against S. aureus | University X Study |
Anti-inflammatory | Reduced cytokine levels by 50% | Journal of Inflammation Research |
Cytotoxicity | Induced apoptosis in HeLa cells | Cancer Research Journal |
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for 4-Methoxy-2-nitrobenzoic acid?
A common approach involves nitration and methoxylation of substituted benzoic acid derivatives. For example, 5-hydroxy-4-methoxy-2-nitrobenzoic acid can be synthesized by refluxing precursors with thionyl chloride (SOCl₂) to form acid chlorides, followed by coupling reactions with amines or other nucleophiles . Adapting this method, nitration of 4-methoxybenzoic acid under controlled conditions (e.g., using mixed nitric-sulfuric acid) could yield the target compound. Purification via recrystallization or chromatography is critical to isolate the product (m.p. 196.5–200.5°C) .
Q. What safety precautions are essential when handling this compound?
Due to its nitro and aromatic functional groups, strict safety measures are required:
- PPE : Use nitrile gloves, safety goggles, and non-porous lab coats to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.
- Waste disposal : Segregate chemical waste and consult hazardous waste protocols for nitro compounds .
- Stability : Store in cool, dry conditions away from oxidizers to prevent decomposition .
Q. Which spectroscopic methods are most effective for characterizing purity and structure?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, nitro groups influencing aromatic proton shifts) .
- IR : Peaks near 1700 cm⁻¹ (C=O stretch) and 1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups.
- XRD : Single-crystal X-ray diffraction resolves molecular geometry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can crystallographic data analysis tools like SHELXL refine the molecular structure of this compound?
SHELXL is widely used for small-molecule refinement. Key steps include:
- Data collection : High-resolution X-ray diffraction data (e.g., Cu-Kα radiation).
- Model building : Assign atomic positions based on electron density maps.
- Hydrogen bonding analysis : Use SHELXPRO to visualize interactions (e.g., O–H···O bonds between carboxylic acid groups) .
- Validation : Check R-factors and residual density to ensure accuracy. For example, graph set analysis can classify hydrogen-bonding motifs (e.g., R₂²(8) rings) .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Reaction monitoring : Use TLC or HPLC to track intermediate formation (e.g., nitration intermediates).
- Temperature control : Maintain ≤50°C during nitration to minimize byproducts like dinitro derivatives.
- Catalysis : Explore Lewis acids (e.g., FeCl₃) to enhance regioselectivity in methoxylation .
- Workup : Neutralize acidic byproducts with NaHCO₃ before extraction to improve purity .
Q. How do intermolecular interactions influence the crystal packing of this compound?
Hydrogen bonding and π-π stacking dominate packing behavior:
- Carboxylic acid dimers : Form centrosymmetric O–H···O bonds, creating a 2D network.
- Nitro-group interactions : C–H···O contacts with adjacent methoxy groups stabilize layered structures.
- Graph set analysis : Tools like Mercury (CCDC) categorize motifs (e.g., D for chains, R for rings), aiding in predicting solubility and stability .
Properties
IUPAC Name |
4-methoxy-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZBWONCSHFMMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302278 | |
Record name | 4-Methoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33844-21-2 | |
Record name | 4-Methoxy-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33844-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-2-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033844212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33844-21-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
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Record name | 4-Methoxy-2-nitrobenzoic acid | |
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Retrosynthesis Analysis
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